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molecular formula C11H19N3O3 B8340614 [2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

[2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B8340614
M. Wt: 241.29 g/mol
InChI Key: ZXRJXCGKBMTTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517995B2

Procedure details

2.05 g (8.50 mmol) tert-butyl[2-(3-ethyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamate are placed in 20 ml dichloromethane, 40 ml 1 molar ethereal hydrochloric acid are added. The reaction mixture is stirred for 16 hours at ambient temperature and for 4 hours at 40° C. After the addition of a further 10 ml ethereal hydrochloric acid the mixture is stirred for another 72 hours at ambient temperature. The suspension is evaporated down.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[O:14][N:13]=[C:12]([CH2:15][CH3:16])[N:11]=1)(C)(C)C.[ClH:18]>ClCCl>[ClH:18].[CH2:15]([C:12]1[N:11]=[C:10]([CH2:9][CH2:8][NH2:7])[O:14][N:13]=1)[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=NC(=NO1)CC)=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 hours at ambient temperature and for 4 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for another 72 hours at ambient temperature
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The suspension is evaporated down

Outcomes

Product
Details
Reaction Time
4 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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